Pentylcyclohexane

描述

Nomenclature and Structural Representations of Pentylcyclohexane

The systematic identification and representation of this compound are foundational to its study in chemistry.

IUPAC and Common Synonyms (e.g., 1-Cyclohexylpentane, n-Amylcyclohexane)

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system for chemical compounds. According to IUPAC nomenclature, the official name for this compound is This compound . nih.gov However, it is also widely known by several common synonyms. These alternative names are frequently encountered in chemical literature and commercial supply catalogs.

One of the most common synonyms is 1-Cyclohexylpentane , which explicitly denotes the point of attachment of the pentyl group to the cyclohexane (B81311) ring. nih.govscbt.comchembk.com Another frequently used name is n-Amylcyclohexane , where "amyl" is a historical common name for a five-carbon alkyl group. scbt.comfishersci.canist.gov The "n-" prefix indicates a straight-chain pentyl group. Other variations include amylcyclohexane and cyclohexane, pentyl-. nih.govfishersci.canist.gov

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound nih.govthermofisher.com |

| Common Synonyms | 1-Cyclohexylpentane, n-Amylcyclohexane nih.govscbt.com |

| CAS Number | 4292-92-6 nih.govscbt.comfishersci.ca |

| Molecular Formula | C₁₁H₂₂ nih.govscbt.comfishersci.ca |

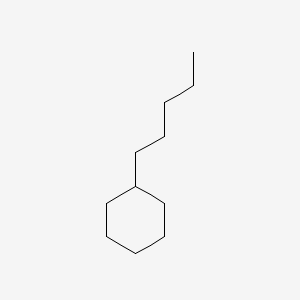

| SMILES | CCCCCC1CCCCC1 nih.govthermofisher.com |

| InChIKey | HLTMUYBTNSVOFY-UHFFFAOYSA-N nih.govfishersci.ca |

Isomeric Considerations and Stereochemical Implications of this compound

The three-dimensional structure of this compound and its derivatives gives rise to several important stereochemical concepts.

The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. maricopa.edu The bonds to the carbon atoms in the chair conformation are of two types: axial and equatorial. Axial bonds are perpendicular to the general plane of the ring, while equatorial bonds point out from the perimeter of the ring. maricopa.edu

The pentyl group in this compound can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions between the substituent and the axial hydrogens on the same side of the ring, the conformer with the pentyl group in the equatorial position is significantly more stable and therefore more populated at equilibrium. libretexts.org The energy difference between the equatorial and axial conformers of a substituted cyclohexane depends on the size of the substituent. libretexts.org For a pentyl group, this preference for the equatorial position is pronounced.

When the cyclohexane ring is substituted with two or more groups, cis-trans isomerism (or geometric isomerism) becomes possible. This type of isomerism depends on the relative spatial orientation of the substituents.

For a disubstituted cyclohexane, if two substituents are on the same side of the ring's plane, it is the cis isomer. If they are on opposite sides, it is the trans isomer. maricopa.edu For example, in a 1,4-disubstituted this compound derivative, the cis isomer would have both substituents either pointing up or both pointing down, while the trans isomer would have one substituent pointing up and the other down. The stability of these isomers is also influenced by whether the substituents can adopt equatorial positions. For instance, in trans-1,4-disubstituted cyclohexanes, both substituents can be in the more stable equatorial positions. wikipedia.org The synthesis and properties of specific cis and trans isomers of this compound derivatives, such as 4-pentylcyclohexane carboxylic acid, have been a subject of study, particularly in the context of liquid crystals. whiterose.ac.uk

A molecule is chiral if it is non-superimposable on its mirror image. Chirality is a prerequisite for optical activity, the ability of a compound to rotate the plane of polarized light. This compound itself is not chiral. However, introducing another substituent at a position other than C1 or C4 (of the pentyl group attachment) can create a chiral center, leading to a pair of enantiomers.

For example, 2-methyl-1-pentylcyclohexane would be a chiral molecule. The presence of chiral centers gives rise to enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light. The synthesis of enantiomerically specific drug intermediates often leverages the stereochemical purity of cyclohexane derivatives. pmarketresearch.com

Cis-Trans Isomerism in this compound Derivatives

Historical Context and Evolution of Research on Cyclohexane Derivatives, with Emphasis on this compound

Early research focused on the fundamental structure and reactions of the cyclohexane ring. The concept of conformational analysis, pioneered by researchers like Derek Barton, was a significant milestone, explaining the reactivity of substituted cyclohexanes based on the axial or equatorial orientation of functional groups. cdnsciencepub.com

Research into long-chain alkylcyclohexanes, including this compound, gained momentum with the advancement of analytical techniques like gas chromatography-mass spectrometry (GC-MS). These methods allowed for the identification of such compounds in complex mixtures like crude oil and geological samples. geoscienceworld.orgdntb.gov.ua The presence of long-chain n-alkylcyclohexanes in various sediments and crude oils has been a topic of geochemical research, providing insights into the origin of organic matter. geoscienceworld.org

In more recent decades, research on this compound derivatives has expanded into materials science. For example, certain derivatives of this compound, such as 4-n-pentylcyclohexane-carboxylic-acid-4-cyanophenyl ester, are components of liquid crystals. whiterose.ac.ukcenmed.com The specific stereochemistry of these molecules is crucial for their liquid crystalline properties. Thermodynamic studies have also been conducted on series of alkylcyclohexanes, including those with pentyl groups, to understand their phase behavior, such as glass formation and crystallization, which is important for their application as glass formers. aip.org The synthesis of specific isomers of this compound derivatives continues to be an active area of research, driven by the demand for advanced materials with tailored properties. whiterose.ac.ukpmarketresearch.com

Significance and Research Prominence of this compound in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences is multifaceted. It is a key building block in the synthesis of complex organic molecules, including liquid crystals, polymers, and pharmaceuticals. cymitquimica.compmarketresearch.com Its derivatives are particularly crucial in the development of advanced materials, such as those used in liquid crystal displays (LCDs), where the molecular structure influences the material's thermal and optical properties. cymitquimica.compmarketresearch.com The compound's non-polar nature also makes it a useful solvent in certain organic reactions. solubilityofthings.comsmolecule.com

Research into this compound and its derivatives is prominent in fields like materials science, organic synthesis, and physical chemistry. In materials science, the focus is often on synthesizing derivatives with specific mesogenic properties for use in display technologies. cymitquimica.compmarketresearch.comwhiterose.ac.uk Organic chemists explore its utility as a synthetic intermediate and study the stereoselectivity of reactions involving its derivatives. mdpi.com Physical chemists and chemical engineers investigate its thermophysical properties, both in its pure form and in mixtures, which is crucial for process design and engineering applications. figshare.comacs.orgacs.org

Scope and Objectives of the Academic Research Survey on this compound

This academic research survey aims to provide a focused overview of the chemical compound this compound, strictly adhering to its role in chemical research. The primary objectives are:

To elucidate the significance of this compound as a foundational structure in the synthesis of advanced materials and complex molecules.

To present detailed research findings on its synthesis, properties, and applications in various chemical research areas.

To provide structured data on its physical and chemical properties through interactive tables.

To maintain a professional and authoritative tone, drawing from diverse and credible scientific sources.

This survey deliberately excludes any information related to dosage, administration, or safety profiles to maintain a strict focus on its chemical research applications.

Detailed Research Findings

Physical and Chemical Properties of this compound

This compound is a colorless liquid with properties that make it a valuable component in various chemical applications. nih.gov Its fundamental physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂ | nih.gov |

| Molecular Weight | 154.29 g/mol | nih.gov |

| Boiling Point | 203.00 to 204.00 °C @ 760.00 mm Hg | |

| Vapor Pressure | 0.396 mmHg @ 25.00 °C | |

| logP (o/w) | 5.736 (est.) | |

| Water Solubility | 0.3783 mg/L @ 25 °C (est.) |

This table is interactive. Users can sort and filter the data.

Thermophysical Properties Research

The thermophysical properties of this compound and its mixtures are critical for engineering applications, including its use as a potential biofuel component or in heat transfer fluids. Studies have been conducted to measure properties like density, viscosity, and speed of sound over a range of temperatures. figshare.comacs.orgacs.org For instance, the density of binary mixtures of this compound with other hydrocarbons like ethylbenzene (B125841) and pentylbenzene (B43098) has been extensively studied to understand the molecular interactions and deviations from ideal behavior. figshare.comacs.org

| Thermophysical Property | Research Finding | Reference |

| Density of Binary Mixtures | The density of binary mixtures containing this compound generally increases with the mole fraction of the component with higher density. | acs.org |

| Viscosity of Binary Mixtures | The viscosity of mixtures with undecane (B72203) shows behavior that can be modeled to predict fuel properties. | acs.org |

| Isentropic Compressibility | The isentropic compressibility of binary mixtures with pentylbenzene was found to be an almost linear function of the mixture composition. | figshare.com |

This table is interactive. Users can sort and filter the data.

Role in Synthesis and Materials Science

This compound derivatives are integral to the synthesis of advanced materials, most notably liquid crystals. The trans-isomer of 4-pentylcyclohexyl-substituted compounds is a common core structure in many liquid crystal molecules due to its ability to induce and stabilize liquid crystalline phases over a wide temperature range. cymitquimica.compmarketresearch.com For example, 1-Ethoxy-4-(trans-4-pentylcyclohexyl)benzene is a well-studied liquid crystal, with its molecular structure providing the necessary thermal and optical properties for use in LCDs. cymitquimica.com

In polymer chemistry, derivatives such as 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentyl-cyclohexane are used as monomers in the production of polyurethanes, imparting flexibility and specific physical properties to the resulting polymer. rsc.org

Conformational Analysis

The cyclohexane ring in this compound exists predominantly in a chair conformation. The pentyl substituent can occupy either an axial or an equatorial position. Due to steric hindrance, specifically 1,3-diaxial interactions, the conformer with the bulky pentyl group in the equatorial position is significantly more stable. fiveable.melibretexts.orgwikipedia.org This conformational preference is a fundamental concept in stereochemistry and influences the reactivity and properties of this compound and its derivatives. The energy difference between the axial and equatorial conformers is a key parameter in conformational analysis. minia.edu.eg

Structure

3D Structure

属性

IUPAC Name |

pentylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22/c1-2-3-5-8-11-9-6-4-7-10-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTMUYBTNSVOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063399 | |

| Record name | Pentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Pentylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4292-92-6, 29949-27-7 | |

| Record name | Pentylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Amylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Pentylcyclohexane and Its Derivatives

Classical and Modern Synthetic Routes to Pentylcyclohexane

The construction of the this compound scaffold is accessible through classical methods like Friedel-Crafts alkylation and cyclization reactions, each offering distinct advantages and challenges.

A prominent method for synthesizing this compound involves the direct alkylation of a cyclohexane (B81311) ring. This electrophilic aromatic substitution, known as the Friedel-Crafts reaction, is a cornerstone of organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comlibretexts.org

The introduction of a pentyl group onto a cyclohexane ring typically employs a pentylating agent in the presence of a catalyst. Common pentylating agents include pentyl halides (e.g., pentyl chloride) and pentyl alcohol. The reaction is generally catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a frequent choice due to its strong acidity and ability to generate the necessary carbocation intermediate. masterorganicchemistry.com Other Lewis acids like ferric chloride (FeCl₃) can also be utilized. masterorganicchemistry.com The catalyst activates the pentylating agent, facilitating the formation of a pentyl carbocation or a highly polarized complex that acts as the electrophile in the subsequent reaction with the cyclohexane derivative. masterorganicchemistry.com

The choice between a pentyl halide and pentyl alcohol can influence the reaction conditions. Alkyl halides are typically used in classic Friedel-Crafts alkylation. masterorganicchemistry.com When using an alcohol, a Brønsted acid or a Lewis acid is required to facilitate the formation of the carbocation by protonating the hydroxyl group and enabling its departure as a water molecule.

It is important to note that carbocation rearrangements can occur during Friedel-Crafts alkylation, especially with primary alkyl halides. masterorganicchemistry.com The initially formed primary pentyl carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift, potentially leading to a mixture of isomeric products. masterorganicchemistry.com

The efficiency and selectivity of the alkylation of cyclohexane derivatives are highly dependent on several key parameters. Optimizing these conditions is crucial for maximizing the yield of the desired this compound product and minimizing side reactions. numberanalytics.com

Interactive Table: Key Parameters for Optimizing this compound Synthesis via Alkylation

| Parameter | Influence on Reaction | Optimization Strategies |

| Solvent Polarity | Affects the solubility of reactants and the stability of charged intermediates. | Nonpolar solvents like hexane (B92381) or toluene (B28343) are often used. solubilityofthings.com The choice can influence reaction rate and selectivity. |

| Catalyst Type | The strength of the Lewis acid (e.g., AlCl₃, FeCl₃) dictates the rate of carbocation formation. masterorganicchemistry.com | Stronger Lewis acids lead to faster reactions but can also promote side reactions like polyalkylation and rearrangement. numberanalytics.com The choice of catalyst should be tailored to the reactivity of the substrate. |

| Temperature | Influences the reaction rate and the propensity for carbocation rearrangements. | Lower temperatures can help to control the reaction and minimize rearrangements, while higher temperatures increase the reaction rate. numberanalytics.com |

| Reaction Time | Sufficient time is required for the reaction to proceed to completion. | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time. |

An alternative approach to constructing the this compound framework involves the formation of the cyclohexane ring itself from acyclic precursors. This strategy can offer better control over the final structure, particularly the substitution pattern.

The cyclization of β-ketonitriles is a versatile method for synthesizing substituted cyclohexene (B86901) derivatives, which can then be hydrogenated to yield the corresponding this compound derivatives. beilstein-journals.org This reaction typically involves the condensation of a β-ketonitrile with a suitable reagent, leading to the formation of the six-membered ring. beilstein-journals.org The reaction proceeds through the nucleophilic attack of an enolate, generated from the β-ketonitrile, onto an electrophilic center, followed by an intramolecular cyclization. The resulting product often contains functional groups that can be further modified.

A specific example of a cyclization reaction that can lead to a pentyl-substituted cyclohexane derivative is the reaction of 3-nonen-2-one (B88694) with diethyl malonate. This Michael addition followed by an intramolecular Dieckmann condensation is a powerful tool for ring formation. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. The process involves the initial addition of the diethyl malonate enolate to the α,β-unsaturated ketone (3-nonen-2-one). The resulting intermediate then undergoes an intramolecular cyclization to form a 5-pentylcyclohexane-1,3-dione (B100022) derivative. This dione (B5365651) can be further modified, for example, by reduction of the keto groups, to obtain various this compound derivatives.

Interactive Table: Synthesis of 5-Pentylcyclohexane-1,3-dione

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |

| 3-Nonen-2-one | Diethyl malonate | Sodium ethanolate | Ethanol | Reflux | 5-Pentylcyclohexane-1,3-dione |

This initial product can then undergo further reactions, such as treatment with potassium hydroxide (B78521) followed by acidification, to yield the final product.

Cyclization of 5-Ketonitriles

Green Chemistry Approaches in this compound Synthesis

The chemical industry's growing commitment to sustainability has spurred the development of environmentally conscious methods for producing this compound and its derivatives. mdpi.com These "green" approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.comwhiterose.ac.uk

Catalytic Systems for Sustainable Production

The shift towards heterogeneous catalysts is a key feature of green synthesis, as these catalysts can be easily separated from the reaction mixture and recycled. whiterose.ac.uk Sulfonated Starbons®, mesoporous carbon materials derived from polysaccharides, have emerged as effective and recyclable solid acid catalysts. whiterose.ac.uk They have shown selectivity in the esterification of 4-pentyl-cyclohexane carboxylic acid, preferentially catalyzing the reaction of the cis-isomer. whiterose.ac.ukwhiterose.ac.uk

Palladium-based catalysts are also crucial, particularly in cross-coupling reactions like the Suzuki reaction. whiterose.ac.uk Starbon-Pd, which involves anchoring palladium onto a Starbon® support, creates a recyclable heterogeneous catalyst. whiterose.ac.uk These catalysts have demonstrated high activity in various solvent systems, including greener options like ethanol/water mixtures. whiterose.ac.ukwhiterose.ac.uk Research has shown that Starbon-Pd catalysts can be reused multiple times, significantly reducing the consumption of this expensive metal. whiterose.ac.ukwhiterose.ac.uk

Recent breakthroughs have also introduced liquid catalysts, such as palladium dissolved in liquid gallium, which have shown remarkable efficiency in Suzuki-Miyaura cross-coupling reactions, accelerating them significantly compared to traditional palladium catalysts. monash.edu

Solvent Selection for Environmentally Benign Synthesis

The choice of solvent plays a critical role in the environmental impact of a synthetic process. Cyclopentylmethyl ether (CPME) is a notable green solvent alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and dioxane. whiterose.ac.ukscientificlabs.ieontosight.aidravyom.comzeon.co.jp CPME is favored for its high hydrophobicity, stability under both acidic and basic conditions, and lower potential for peroxide formation. scientificlabs.iezeon.co.jp Its ease of recovery and reduced energy requirement for distillation further enhance its green credentials. scientificlabs.iezeon.co.jp Studies have demonstrated that CPME is a superior replacement for THF in Suzuki reactions, contributing to simpler processes and reduced wastewater. whiterose.ac.ukwhiterose.ac.ukzeon.co.jp

The table below provides a comparative overview of the physical properties of CPME and other common ether solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained traction as a green technology due to its ability to dramatically reduce reaction times, often from hours to minutes. nih.gov This rapid heating can lead to increased yields and cleaner reaction profiles. researchgate.net In the context of this compound derivatives, microwave irradiation has been successfully employed in the synthesis of trans-4-n-alkyl-cyclohexane carboxylic acid 4-cyanophenol esters. whiterose.ac.ukwhiterose.ac.uk This method, often coupled with green solvents and catalysts, offers a synergistic approach to sustainable chemical production. whiterose.ac.ukwhiterose.ac.uk The efficiency of microwave heating has been proven in various organic reactions, making it a valuable tool in high-speed combinatorial and medicinal chemistry. nih.gov

Synthesis of this compound Derivatives

The versatility of the this compound scaffold allows for the introduction of various functional groups, leading to a wide array of derivatives with specific properties and applications.

Derivatives with Specific Functional Groups

Diones: 5-Pentylcyclohexane-1,3-dione is a key intermediate in organic synthesis. One common synthetic route involves the reaction of 3-nonen-2-one with diethyl malonate in the presence of a base, followed by hydrolysis and acidification. chemicalbook.com Another method involves the reaction of methylhexyl ketone and ethyl acrylate. google.com These dione derivatives are valuable building blocks for more complex molecules.

Carboxylic Acids: 4-Pentylcyclohexanecarboxylic acid and its isomers are important precursors, particularly in the synthesis of liquid crystals. whiterose.ac.ukwhiterose.ac.uk The synthesis of these carboxylic acids can be achieved through various methods, including the hydrolysis of corresponding nitriles or the carboxylation of organometallic intermediates derived from halogenated this compound. libretexts.org

Esters: The esterification of this compound carboxylic acids is a common transformation. whiterose.ac.ukwhiterose.ac.uk For instance, trans-4-n-pentyl-cyclohexane carboxylic acid can be reacted with 4-(4-pentenyloxy)phenol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) to produce the corresponding ester. orientjchem.org Microwave-assisted synthesis has also been effectively used for the preparation of this compound-based esters. whiterose.ac.ukwhiterose.ac.uk

The table below summarizes the synthesis of some this compound derivatives with specific functional groups.

Stereoselective Synthesis of this compound Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of many biologically active compounds and advanced materials. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule.

5-Pentylcyclohexane-1,3-dione plays a role in stereoselective reactions, such as the intramolecular Diels-Alder reaction with chiral precursors like (R)-citronellal, which is a key step in the synthesis of hexahydrocannabinol (B1216694) (HHC). The stereochemical outcome of such reactions is influenced by the starting materials and reaction conditions.

The stereoselective synthesis of functionalized cyclohexanes can also be achieved using iridium-catalyzed (5 + 1) annulation strategies, which involve the reaction of 1,5-diols with methyl ketones to form multi-substituted cyclic products with high levels of stereocontrol. nih.gov Furthermore, sulfonated Starbon® catalysts have demonstrated stereoselectivity by showing a preference for the cis-isomer of 4-pentyl-cyclohexane carboxylic acid during esterification. whiterose.ac.ukwhiterose.ac.uk This selectivity is an important aspect of controlling the final product's properties.

Intramolecular Diels-Alder Reactions with Chiral Precursors

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the stereoselective synthesis of complex cyclic systems. In the context of this compound derivatives, this reaction has been notably employed in the total stereoselective synthesis of hexahydrocannabinol (HHC) analogs. nih.gov A key starting material in this pathway is 5-pentylcyclohexane-1,3-dione. drugsandalcohol.ie

The synthesis involves the condensation of 5-pentylcyclohexane-1,3-dione with a chiral precursor, such as optically pure (R)-citronellal. This initial reaction generates a transient ortho-quinonemethide intermediate. nih.govdrugsandalcohol.ie This highly reactive intermediate then undergoes a spontaneous intramolecular [4+2] cycloaddition, or Diels-Alder reaction, to yield a decahydrodibenzopyranone structure. This tricyclic ketone is a key intermediate that can be further transformed to afford specific HHC diastereomers. nih.govdrugsandalcohol.ie The use of a chiral starting material like (R)-citronellal allows for a high degree of stereocontrol over the newly formed stereocenters in the cyclohexane ring system. nih.gov

Table 1: Intramolecular Diels-Alder Reaction for HHC Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Key Feature |

|---|

Selectivity for Cis- and Trans-Isomers

Controlling the stereochemistry of substituents on a cyclohexane ring is a critical aspect of synthesis, dictating the final properties of the molecule. Research has explored various methods to achieve selectivity for either cis- or trans-isomers of this compound derivatives.

One approach involves the use of selective catalysts. For instance, in the esterification of 4-pentyl-cyclohexane carboxylic acid, sulfonated Starbons, which are mesoporous carbonaceous materials derived from polysaccharides, were found to act as selective catalysts. whiterose.ac.uk These catalysts demonstrated a clear preference for the reaction of the cis-isomer over the trans-isomer. whiterose.ac.uk

Another strategy for achieving high diastereomeric purity is through dynamic kinetic resolution, which can favor the thermodynamically more stable isomer. In the synthesis of 4-substituted cyclohexane-1-amines, transaminases have been used to selectively deaminate the cis-isomer from a cis/trans mixture. nih.gov The reversibility of the enzymatic process allows for thermodynamic control, leading to the accumulation of the more stable trans-diastereomer in high purity. nih.gov Furthermore, methods for separating isomers post-synthesis have been developed, such as the preferential complex formation of trans-isomers of diamine-substituted cyclohexanes, which have less steric hindrance than their cis-counterparts. google.com

Table 2: Methods for Achieving Isomer Selectivity in Cyclohexane Derivatives

| Method | Target Molecule/Derivative | Selective For | Principle | Reference |

|---|---|---|---|---|

| Catalytic Esterification | 4-Pentyl-cyclohexane carboxylic acid | cis-isomer | Sulfonated Starbon catalyst shows substrate preference. | whiterose.ac.uk |

| Enzymatic Deamination | 4-Substituted cyclohexane-1-amines | trans-isomer | Reversible transaminase reaction favors the thermodynamically stable isomer. | nih.gov |

Polymerization Involving this compound Moieties

The incorporation of this compound moieties into polymers is a key strategy for developing materials with specialized properties. A prominent example is the use of 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (B39878), a diisocyanate derived from dimerized fatty acids. infona.plresearchgate.net This cycloaliphatic diisocyanate, known commercially as DDI 1410, serves as a crucial building block in the synthesis of advanced polyurethanes (PUs). rsc.orgresearchgate.net The presence of the bulky, hydrophobic cycloaliphatic ring structure imparts unique characteristics to the resulting polymer, such as enhanced light stability and weather resistance compared to aromatic-based polyurethanes. evonik.comwikipedia.org

Incorporation into Polyurethane Synthesis

The synthesis of polyurethanes is based on the polyaddition reaction between a diisocyanate and a polyol. acs.org The cycloaliphatic diisocyanate 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is used as a monomer to create thermoplastic polyurethanes (TPUs). infona.plmdpi.com In this process, the isocyanate groups (-NCO) of the DDI molecule react with the hydroxyl groups (-OH) of a diol to form the characteristic urethane (B1682113) linkages of the polymer backbone. acs.org The long aliphatic chains and the central this compound ring of DDI introduce flexibility and amorphous characteristics into the polymer structure. acs.org This can influence the material's thermal transitions and mechanical properties. infona.pl

Sustainable Cycloaliphatic Polyurethanes from Bio-based Precursors

There is significant research interest in developing polyurethanes from renewable resources to reduce environmental impact. rsc.org The diisocyanate 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane is central to this effort as it is derived from bio-based feedstocks, specifically dimerized fatty acids like linoleic acid. rsc.orguakron.edu

Fully bio-based thermoplastic polyurethanes have been successfully synthesized by combining this bio-based diisocyanate with other renewable diols. infona.plmdpi.com These diols include isosorbide (B1672297), which is derived from carbohydrates, and 1,4-butanediol (B3395766) (BDO), which can also be produced from biomass. infona.plresearchgate.net By varying the ratio of these bio-based components, particularly the rigid isosorbide and the more flexible BDO, the properties of the final polyurethane can be precisely tailored. infona.pl This approach allows for the creation of sustainable materials with a high renewable content and a wide range of mechanical performances, from soft elastomers to more rigid plastics. infona.plmdpi.com

Table 3: Components for Fully Bio-based Thermoplastic Polyurethanes (TPUs)

| Component Type | Specific Compound | Origin | Role in Polymer |

|---|---|---|---|

| Bio-based Diisocyanate | 2-heptyl-3,4-bis(9-isocyanatononyl)-1-pentylcyclohexane (DDI) | Dimer Fatty Acids | Flexible/amorphous segment, provides cycloaliphatic character. infona.plrsc.org |

| Bio-based Diol | Isosorbide (ISO) | Carbohydrates/Starch | Hard segment, adds rigidity. infona.plresearchgate.net |

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the underlying mechanisms and kinetics of reactions is fundamental to optimizing the synthesis of this compound and its derivatives. Studies have elucidated the pathways of several key transformations.

For the intramolecular Diels-Alder reaction used in HHC synthesis, the mechanism proceeds through the formation of a transient o-quinonemethide, which rapidly cyclizes due to its high reactivity and favorable stereoelectronics. nih.gov

A different mechanistic pathway has been explored for the direct formation of this compound itself. Mechanistic studies have shown that vinyl cations, generated via silylium-weakly coordinating anion catalysis, can undergo intermolecular C-H insertion into unactivated sp3 C-H bonds. escholarship.org This provides a direct method for forming the this compound structure from appropriate precursors. escholarship.org

Furthermore, complex domino reactions have been developed for the stereoselective synthesis of highly substituted cyclohexanes. One such rhodium-carbene initiated sequence involves a cascade of reactions, including a tandem ylide formation/ rsc.orgmdpi.com-sigmatropic rearrangement, followed by an oxy-Cope rearrangement, and culminating in a type II carbonyl ene reaction. nih.govacs.org Each step in this domino sequence proceeds with a high degree of stereocontrol, enabling the construction of complex cyclohexane cores in a single, efficient operation. nih.gov Kinetic versus thermodynamic control also plays a crucial role; in some systems, the reversibility of reaction steps allows the product distribution to be governed by the thermodynamic stability of the isomers, favoring the formation of the most stable configuration. nih.gov

Advanced Characterization and Spectroscopic Analysis of Pentylcyclohexane

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A variety of spectroscopic techniques are instrumental in confirming the structure and assessing the purity of pentylcyclohexane. These methods provide detailed information about the molecular framework, functional groups, and the presence of any impurities. pjps.pkncat.eduacs.orgoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. msu.edumeasurlabs.comorganicchemistrydata.org It is a primary tool for the structural confirmation of this compound. nih.govguidechem.com

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments within the this compound molecule. The ¹H-NMR spectrum of this compound, typically run in a deuterated solvent like CDCl₃, displays a series of signals corresponding to the various protons in the cyclohexane (B81311) ring and the pentyl chain. nih.govpjps.pkguidechem.com The signals for the numerous chemically similar protons on the cyclohexane ring and the pentyl chain often overlap, creating complex multiplets in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm. nih.govguidechem.com The terminal methyl group (CH₃) of the pentyl chain usually appears as a distinct triplet around 0.9 ppm.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.9 | Triplet | Terminal CH₃ of pentyl group |

| ~1.1-1.4 | Multiplet | CH₂ groups of pentyl chain and CH₂ groups of cyclohexane ring |

| ~1.6-1.8 | Multiplet | CH proton of cyclohexane ring and CH₂ adjacent to the ring |

| Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. nih.govguidechem.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum. docbrown.infovaia.com This allows for the unambiguous identification of all carbon environments within the molecule. The spectrum for this compound will show distinct peaks for the carbons of the cyclohexane ring and the pentyl side chain. nih.govnih.gov

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14.2 | Terminal CH₃ of pentyl group |

| ~22.8 | CH₂ adjacent to terminal CH₃ |

| ~26.7 | C-3 and C-5 carbons of cyclohexane ring |

| ~32.1 | CH₂ in the middle of the pentyl chain |

| ~33.6 | C-2 and C-6 carbons of cyclohexane ring |

| ~34.5 | CH₂ adjacent to the cyclohexane ring |

| ~37.7 | C-1 carbon of cyclohexane ring |

| ~44.1 | C-4 carbon of cyclohexane ring |

| Note: Chemical shifts are approximate and can vary based on experimental conditions. nih.govnih.gov |

¹H-NMR Spectroscopy

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.nettandfonline.com For this compound, the IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations of the alkane structure. nih.govpjps.pkncat.eduacs.org The absence of significant peaks in other regions (e.g., for C=O, O-H, or C=C bonds) confirms the saturated hydrocarbon nature of the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 2923-2925 | C-H Stretch | Asymmetric stretching of CH₂ groups |

| 2854-2856 | C-H Stretch | Symmetric stretching of CH₂ groups |

| 1457 | C-H Bend | Scissoring of CH₂ groups |

| 1377 | C-H Bend | Symmetric bending of CH₃ group |

| Data sourced from studies on similar hydrocarbon structures. mdpi.com |

Vibrational analysis of cyclohexane and its derivatives is a complex field, with numerous vibrational modes possible due to the molecule's flexibility. ifo.lviv.ua The observed IR bands represent the most prominent of these modes.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. tu.edu.iqscribd.com For this compound, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (154.30 g/mol ). nih.govchemspider.com However, the molecular ion may be weak or absent in the spectra of alkanes. The fragmentation pattern is characterized by a series of peaks corresponding to the loss of alkyl fragments. A prominent peak is often observed at m/z 83, which corresponds to the cyclohexyl cation formed by the cleavage of the bond between the ring and the pentyl chain. Other significant fragments are observed at m/z 55 and 41, arising from further fragmentation of the cyclohexane ring. nih.govtu.edu.iq

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pjps.pkncat.eduoup.comtandfonline.com This technique is particularly useful for assessing the purity of this compound and for identifying it within complex mixtures, such as in petroleum products or environmental samples. acs.orgoup.commdpi.com In a GC-MS analysis, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum. By comparing the retention time and the mass spectrum of a peak in the chromatogram to those of a known standard, the presence and purity of this compound can be confirmed. pjps.pkoup.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of molecules. By providing exact mass measurements, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. mdpi.com For this compound, HRMS is instrumental in confirming its molecular formula, C₁₁H₂₂, by measuring its monoisotopic mass with high accuracy.

The technique is particularly valuable when analyzing complex mixtures where multiple components may be present. mdpi.com For instance, in the analysis of liquid crystal mixtures or environmental samples, HRMS can definitively identify this compound and its derivatives among numerous other compounds. mdpi.comacs.org The high resolving power of HRMS allows for the separation of isobars (ions of different elemental composition but the same integer mass), which is a common challenge in the analysis of hydrocarbon-rich samples. mdpi.com

In a typical HRMS analysis, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The high precision of the mass measurement (often to four or more decimal places) allows for the calculation of the elemental formula. scribd.com For this compound, the expected exact mass can be calculated and compared to the measured mass to confirm its identity. Any deviation, or mass error, is typically within a few parts per million (ppm), providing a high degree of confidence in the identification. scribd.com

Table 1: HRMS Data for this compound and Related Compounds This table is representative and values may vary based on instrumentation and experimental conditions.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₁H₂₂ | 154.1722 | 154.1720 | -1.3 |

| 3,4-difluorophenyl 4-pentylcyclohexane-1-carboxylate | C₁₈H₂₄F₂O₂ | 310.1744 | 310.1743 | -0.3 |

| 1,1'-Biphenyl, 3,4-difluoro-4'-(4-propylcyclohexyl)- | C₂₁H₂₄F₂ | 314.1844 | 314.1843 | -0.3 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. ncat.edu In GC, a sample is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase. ncat.edu The time it takes for a compound to travel through the column and reach the detector is known as its retention time, which is a characteristic property used for identification. phenomenex.cominnovatechlabs.com

For the analysis of this compound, a non-polar or slightly polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., HP-5ms), is often used. researchgate.netresearchgate.net The oven temperature program is optimized to achieve good separation from other hydrocarbons. oup.com For example, a temperature program might start at a lower temperature and gradually increase to elute compounds with higher boiling points. oup.com

GC is frequently coupled with a mass spectrometer (GC-MS), which provides both chromatographic separation and mass spectral data for definitive identification. researchgate.netacs.org The mass spectrum of this compound shows characteristic fragmentation patterns. pjps.pk Common fragments for alkyl-substituted cyclohexanes include a base peak at m/z 83, corresponding to the cyclohexyl cation, and another strong peak at m/z 55. pjps.pk The molecular ion peak (M+) at m/z 154 may be weak or absent. libretexts.orglibretexts.org

Table 2: Typical GC-MS Parameters and Findings for this compound This table presents a generalized set of parameters; actual conditions will vary.

| Parameter | Value/Description |

|---|---|

| Column Type | HP-5MS (30 m x 0.250 mm, 0.25 µm film) researchgate.netoup.com |

| Carrier Gas | Helium at 1.0 mL/min oup.com |

| Injector Temperature | 250-290°C researchgate.netoup.com |

| Oven Program | Initial temp 40-50°C, ramp to 280-290°C researchgate.netoup.com |

| Detector | Mass Spectrometer (MS) |

| Retention Time | ~19.49 minutes (under specific conditions) oup.com |

| Key Mass Fragments (m/z) | 83 (base peak), 55 pjps.pk |

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that can be used for the analysis of this compound, particularly for less volatile derivatives or when analyzing complex non-volatile mixtures. openaccessjournals.comresearchgate.net HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. wikipedia.orglibretexts.org

For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. wikipedia.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. wikipedia.org The retention of this compound would be influenced by the exact composition of the mobile phase; a higher proportion of the organic solvent would lead to a shorter retention time.

While direct analysis of this compound by HPLC with UV detection is not feasible due to its lack of a chromophore, it can be detected using other detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD). More commonly, HPLC is used for derivatives of this compound that contain a UV-active group, such as in liquid crystal molecules. openaccessjournals.com

Table 3: Illustrative HPLC Conditions for this compound Derivatives This table provides an example; conditions must be optimized for specific analytes.

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) wikipedia.org |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV (for chromophoric derivatives) or RID/ELSD |

| Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography (GC)

Thermal Analysis Techniques for Phase Behavior and Stability

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. qualitest.aenih.gov It is used to determine thermal transitions such as melting, crystallization, and glass transitions. qualitest.aemdpi.com

For this compound and its derivatives, DSC is used to characterize their phase behavior. researchgate.netnih.gov The DSC thermogram will show an endothermic peak corresponding to the melting of the solid phase. The temperature at the peak of this endotherm is the melting point, and the area under the peak is proportional to the enthalpy of fusion. orientjchem.org In studies of liquid crystal mixtures containing this compound moieties, DSC is crucial for identifying phase transition temperatures between crystalline, smectic, nematic, and isotropic liquid phases. researchgate.netnih.gov These transitions appear as distinct peaks on the DSC curve, and the associated enthalpy changes provide insight into the molecular ordering of the different phases. orientjchem.org

Table 4: Representative DSC Data for a this compound-Containing Compound Data is illustrative and specific to a particular derivative, not pure this compound.

| Thermal Event | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal to Nematic | 50.3 | - |

| Nematic to Isotropic | 90.5 | 0.8 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org This technique is used to determine the thermal stability and decomposition profile of a material. ardena.com The resulting plot of mass versus temperature is called a TGA curve. wikipedia.org

Table 5: TGA Data Summary for a Material Containing this compound Moieties Values are representative and depend on the specific material and heating rate.

| Parameter | Temperature (°C) |

|---|---|

| Onset of Decomposition (T₅%, 5% weight loss) | ~150 |

| Mid-point of Decomposition (T₅₀%, 50% weight loss) | ~255 |

| Final Decomposition Temperature | >300 |

Polarized Optical Microscopy (POM) for Liquid Crystalline Behavior

Polarized Optical Microscopy (POM) is an indispensable technique for the identification and characterization of liquid crystal phases. wikipedia.org When a liquid crystalline material is placed between two crossed polarizers, its anisotropic nature allows it to rotate the plane of polarized light, resulting in intricate and colorful textures that are unique to each liquid crystal phase. wikipedia.org For liquid crystals containing the this compound group, such as PCH5, POM is crucial for observing the transitions between the crystalline, nematic, and isotropic liquid phases.

Upon heating from the solid state, a compound like PCH5 will transition into the nematic phase at a specific temperature (approximately 30°C or 303 K). ossila.comsmolecule.com This transition is observable under POM as the dark crystalline structure gives way to a fluid, birefringent texture. The nematic phase itself is characterized by molecules that have long-range orientational order but no positional order, allowing them to flow like a liquid. wikipedia.org This phase typically exhibits a "Schlieren" or "marbled" texture under POM. researchgate.netsemanticscholar.org The Schlieren texture is distinguished by the presence of dark brushes that correspond to regions where the liquid crystal director is aligned with the polarizer or analyzer. mdpi.com

As the temperature is further increased, the material will reach its clearing point, the transition temperature from the nematic phase to the isotropic liquid phase (for PCH5, this is around 54-55°C or 327.6 K). ossila.comrsc.org At this point, the characteristic texture vanishes, and the view under crossed polarizers becomes completely dark, as the isotropic liquid does not rotate the plane of polarized light. This entire process is reversible upon cooling.

Detailed Research Findings:

Research on this compound-based liquid crystals like PCH5 reveals that the cyclohexane ring is crucial for inducing and stabilizing the nematic phase. osti.gov Unlike more rigid aromatic rings, the conformational flexibility of the cyclohexane ring, combined with the pentyl chain, contributes to a lower melting point and a broad nematic range, which are desirable properties for applications such as liquid crystal displays (LCDs). ossila.com

Studies utilizing POM have demonstrated that the introduction of nanoparticles into a PCH5 host can alter the observed textures and transition temperatures, indicating a modification of the liquid crystal's ordering. rsc.orgresearchgate.net For instance, the dispersion of zinc oxide nanodiscs in PCH5 was shown to maintain a homogeneous planar alignment, as observed by the uniform optical textures under POM. rsc.org Similarly, the creation of binary mixtures with other liquid crystals, such as 7CB, and observing the resulting textures and phase transitions through POM, has been a fruitful strategy for tuning the material's properties for specific photonic applications. iprjb.org The characteristic nematic textures of PCH5 are also utilized when it serves as a host for fluorescent dyes, enabling the study of anisotropic fluorescence. semanticscholar.org

The table below summarizes the typical observations for a this compound-based liquid crystal, using PCH5 as the primary example, during POM analysis.

| Temperature Range | Phase | Observed POM Texture | Description of Texture |

| Below 30°C | Crystalline Solid | Dark with some light leakage at crystal boundaries | Highly ordered, three-dimensional lattice structure. |

| 30°C - 55°C | Nematic Liquid Crystal | Schlieren and/or Marble Texture | Fluid, birefringent texture with dark brushes or a marbled pattern, indicating long-range orientational order. researchgate.netsemanticscholar.org |

| Above 55°C | Isotropic Liquid | Completely Dark (Isotropic) | Random molecular orientation, no birefringence. wikipedia.org |

Applications of Pentylcyclohexane and Its Derivatives in Materials Science and Engineering

Liquid Crystalline Materials Incorporating Pentylcyclohexane Moieties

The incorporation of this compound units into molecules is a common strategy for designing liquid crystals with desirable properties. These materials exhibit phases of matter that have properties between those of conventional liquids and solid crystals, which is essential for their use in various technologies. wikipedia.orgmedcraveonline.com

Design and Synthesis of this compound-based Liquid Crystals

The design and synthesis of liquid crystals containing this compound are driven by the need for materials with specific thermal and optical properties. pmarketresearch.comorientjchem.org The synthesis often involves creating molecules with a rigid core, flexible terminal chains, and linking groups. whiterose.ac.uk The this compound group typically forms part of the core or is attached as a terminal chain.

For instance, a common synthetic route involves the esterification of trans-4-n-pentyl-cyclohexane carboxylic acid with a phenolic derivative. orientjchem.org In one example, this acid is reacted with 4-(4-pentenyloxy)phenol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP) to yield a liquid crystalline compound. orientjchem.org Another well-known this compound-based liquid crystal is 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5), which has a pentylcyclohexyl group and a benzonitrile (B105546) group attached to a cyclohexane (B81311) ring in a trans-configuration. ossila.comcymitquimica.com

The properties of this compound-based liquid crystals are highly dependent on the nature of their substituents and the length of any flexible spacers within the molecule.

Substituents: The introduction of different functional groups can significantly alter the mesophase behavior. For example, replacing a benzene (B151609) ring with a trans-1,4-cyclohexane ring typically leads to a modest increase in both the melting and clearing points of the liquid crystal. whiterose.ac.uktandfonline.com Lateral fluorination, on the other hand, can depress the nematic-to-isotropic transition temperature. tandfonline.com The presence of a nitrile (CN) group, as in PCH5, imparts a significant dipole moment, which is crucial for the dielectric anisotropy required in many display applications. cymitquimica.com

Spacer Length: The length of flexible alkyl or alkoxy spacers connecting different parts of the liquid crystal molecule has a profound effect on the type of liquid crystalline phases observed and their transition temperatures. proquest.com In a series of compounds with a trans-cyclohexane core, those with shorter spacers (3-6 methylene (B1212753) units) primarily exhibit a nematic phase. orientjchem.org However, a longer spacer (11 methylene units) can lead to the formation of more ordered smectic phases, such as smectic A (SA) and smectic E (SE). orientjchem.org This is because longer spacers provide greater flexibility, which can promote the layered structures characteristic of smectic phases. proquest.com

Table 1: Influence of Spacer Length on Liquid Crystal Phases

| Compound Series | Spacer Length (Methylene Units) | Observed Liquid Crystal Phases |

|---|---|---|

| 1M - 4M | 3, 4, 5, 6 | Nematic |

| 5M | 11 | Smectic A, Smectic E, Nematic (suppressed) |

Data sourced from a study on liquid crystal compounds with trans-cyclohexane structures. orientjchem.org

The use of trans-cyclohexane rings is a key feature in many liquid crystal designs. orientjchem.orgwhiterose.ac.uk This is due to several advantageous properties they impart:

Low Viscosity: Liquid crystals containing trans-cyclohexane tend to have lower viscosity compared to their purely aromatic counterparts, which allows for faster switching times in display devices. orientjchem.org

Nematic Phase Formation: These structures readily form the nematic phase, which is the most commonly used phase in liquid crystal displays. orientjchem.org

Birefringence: While replacing a phenyl ring with a cyclohexane ring can decrease birefringence (Δn), which is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the director, this can be desirable for certain applications. spiedigitallibrary.org

Introducing chirality into this compound-based liquid crystals leads to the formation of chiral mesophases, such as the chiral nematic (N) and chiral smectic C (SmC) phases. wikipedia.orgorientjchem.org Chiral molecules can induce a helical twist in the liquid crystal structure. wikipedia.org

For example, the substitution of a 4-pentylbicyclo[2.2.2]octane-1-carboxylate group with a trans-4-pentylcyclohexane-1-carboxylate group in a particular molecular scaffold resulted in a material exhibiting monotropic smectic A and smectic C phases. rsc.orgresearchgate.net The enantiomerically pure form of this compound displayed a SmC* phase with characteristic ferroelectric switching. rsc.orgresearchgate.net The addition of chiral dopants to achiral this compound-based liquid crystal hosts is another common method to induce chiral phases. wikipedia.org

Trans-Cyclohexane Structures in Liquid Crystals

Molecular Packing and Conformational Influences on Liquid Crystalline Behavior

The way in which this compound-based liquid crystal molecules pack together in the condensed state and the conformations they adopt are critical to their liquid crystalline properties. The shape of the molecule, largely dictated by the rigid core and flexible chains, influences the intermolecular forces that stabilize the liquid crystal phases. aps.org

Applications in Liquid Crystal Displays (LCDs) and Advanced Optoelectronic Devices

This compound derivatives are fundamental materials in the liquid crystal display (LCD) industry. pmarketresearch.comcymitquimica.com Their favorable properties, such as low viscosity, moderate thermal stability, and the ability to be tailored for specific dielectric and optical anisotropies, make them ideal components of liquid crystal mixtures used in various types of LCDs, including twisted nematic (TN) and in-plane switching (IPS) displays. orientjchem.orgscribd.com

For example, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) is a well-known nematic liquid crystal used in optoelectronic applications. ossila.com Its rod-like shape and positive dielectric anisotropy are key to its function in LCDs, where an electric field is used to control the alignment of the liquid crystal molecules and thus modulate the passage of light. ossila.comnumberanalytics.com

Beyond standard LCDs, these materials are also finding use in more advanced optoelectronic devices. Their derivatives are being explored for applications in:

Fast-switching displays: The low viscosity of cyclohexane-based liquid crystals is advantageous for displays requiring high refresh rates. orientjchem.org

Sensors: Liquid crystals can be used to detect volatile organic compounds (VOCs), with the potential for applications in environmental monitoring and medical diagnostics. liverpool.ac.uk

Optical films and polarizers: The unique optical properties of these materials make them suitable for use in components like optical films and polarizers for devices such as augmented reality (AR) glasses. pmarketresearch.com

Table 2: Properties of 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 61204-01-1 | ossila.comcymitquimica.com |

| Chemical Formula | C18H25N | ossila.comcymitquimica.com |

| Molecular Weight | 255.40 g/mol | ossila.com |

| Appearance | White powder/crystals | ossila.com |

| Melting Point | 30.0 °C (Crystalline to Nematic) | ossila.com |

| Clearing Point | 54.45 °C (Nematic to Isotropic) | ossila.com |

This table summarizes key properties of a widely used this compound-based liquid crystal.

Nanostructured Liquid Crystal Systems

This compound derivatives are integral to the development of advanced nanostructured liquid crystal systems. These materials are engineered at the nanoscale to exhibit unique optical and electrical properties, making them suitable for a range of sophisticated applications.

Research into liquid crystals containing a trans-cyclohexane structure, such as those derived from this compound, highlights their advantages. These derivatives are known for their low viscosity and high thermal stability. orientjchem.org They readily form nematic structures at room temperature, a desirable characteristic for liquid crystal displays (LCDs). orientjchem.org The conformational isomers of the trans-cyclohexane ring help to prevent side-chain crystallization, further enhancing their performance in display applications. orientjchem.org

Scientists have successfully synthesized liquid crystalline compounds that incorporate a trans-4-n-pentyl-cyclohexane carboxylic acid moiety. orientjchem.org By introducing siloxane groups (disiloxane and trisiloxane) into these molecules, researchers can influence the liquid crystal phase and its transition temperatures. orientjchem.org For instance, the inclusion of a longer spacer with 11 methylene units in one derivative led to the observation of both a smectic A (SA) and a more ordered smectic E (SE) liquid crystal phase. orientjchem.org

Furthermore, studies on the molecular packing of liquid crystalline alkenyl derivatives have shown that compounds like 1-(4′-cyanocyclohexyl)-trans-4-(1-penten-5-yl)-cyclohexane exhibit different molecular arrangements compared to their saturated counterpart, 1-(4′-cyanocyclohexyl)-trans-4-n-pentylcyclohexane. tandfonline.com This demonstrates that subtle changes in the molecular structure, such as the introduction of a double bond, can significantly impact the packing and, consequently, the material's properties. tandfonline.com The development of greener synthetic methods for these liquid crystals, for example, using selective catalysts for the esterification of 4-pentyl-cyclohexane carboxylic acid, is also an active area of research. whiterose.ac.uk

Role in Fuel Chemistry and Alternative Fuels Research

This compound and its derivatives play a significant role in the field of fuel chemistry, particularly in the research and development of aviation and diesel fuels. Their properties make them valuable components in formulating surrogate fuels that mimic the behavior of complex real-world fuels.

This compound as a Component of Aviation Fuels

Aviation fuels are complex mixtures primarily composed of hydrocarbons. cdc.gov These fuels must meet stringent specifications for properties like energy density, freezing point, and thermal stability. cdc.govncat.edu Cycloalkanes, including this compound, are a significant class of hydrocarbons found in jet fuels. ncat.edufrontiersin.org

The composition of jet fuels like Jet A and JP-8 typically includes a substantial fraction of paraffins and naphthenes (cycloalkanes). cdc.gov For instance, a detailed analysis of various jet fuel samples reveals the presence of different hydrocarbon types, with cycloalkanes being a major component. ncat.edu this compound is specifically identified as a component in some surrogate fuel mixtures designed to replicate the properties of conventional jet fuels. researchgate.netunl.edu For example, a surrogate for JP-5 was developed that included n-pentylcyclohexane as one of its twelve components to match the fuel's boiling range and composition. stanford.edu

The move towards sustainable aviation fuels (SAFs) has also highlighted the importance of cycloalkanes. frontiersin.org While many SAFs are primarily composed of n- and iso-alkanes and lack aromatics, cycloalkanes are being investigated as potential substitutes to provide necessary properties like o-ring swelling to ensure engine seal integrity. frontiersin.orgudayton.edu

Development of Surrogate Fuels for Jet and Diesel Applications

Surrogate fuels are simplified mixtures of pure hydrocarbons designed to reproduce specific physical and chemical properties of real fuels like jet fuel or diesel. scholaris.caacs.org This allows for more controlled and reproducible combustion studies and computational modeling. scholaris.ca this compound is often included in these surrogate mixtures due to its presence in conventional fuels and its relevant thermophysical properties. researchgate.netunl.edu

A key goal in surrogate fuel development is to accurately match the thermophysical properties of the target fuel. These properties, including density, viscosity, and volatility (often characterized by the distillation curve), are crucial for processes like atomization, mixing, and heat transfer in engines. scholaris.canist.gov

Researchers have developed surrogate models for various fuels, such as Jet-A, by incorporating experimental data for density, speed of sound, viscosity, and thermal conductivity. nist.gov The selection of surrogate components is guided by their ability to collectively replicate these properties. For instance, the density and viscosity of binary mixtures of undecane (B72203) with various n-alkylcyclohexanes, including this compound, have been studied to provide data for developing fuel surrogates. acs.org These studies show how the properties of the mixture change with the concentration and chain length of the alkylcyclohexane. acs.orgacs.org

The following table displays the composition of a surrogate fuel mixture developed to mimic the properties of a JP-5 fuel, which includes this compound.

| Component | Volume % |

|---|---|

| n-Decane | 2.5 |

| n-Dodecane | 25 |

| n-Tridecane | 10 |

| n-Tetradecane | 5 |

| n-Pentadecane | 5 |

| n-Pentylcyclohexane | 11 |

| n-Heptylcyclohexane | 11 |

| Decalin | 11.5 |

| Tetralin | 9.5 |

| 1-Phenylhexane | 5 |

| 1,3-Diisopropylbenzene | 3 |

| o-Methylnaphthalene | 1.5 |

Beyond matching physical properties, it is also important for surrogate fuels to reflect the chemical composition of the real fuel. scholaris.ca This includes representing the different classes of hydrocarbons present, such as n-alkanes, iso-alkanes, cycloalkanes, and aromatics. researchgate.netacs.org

The table below shows the composition of another surrogate fuel, highlighting the inclusion of this compound to represent the cyclo-paraffin class.

| Chemical Class | Component | Volume % |

|---|---|---|

| n-paraffins | n-dodecane | 25 |

| n-tridecane | 10 | |

| n-tetradecane | 20 | |

| cyclo-paraffins | n-pentylcyclohexane | 11 |

| n-heptylcyclohexane | 11 | |

| aromatics | n-propyl benzene | 15 |

| tetralin | 5 |

Properties such as excess molar volume (VmE) and excess isentropic compressibility (KsE) are used to quantify the deviation from ideal mixing behavior. acs.orgacs.org For instance, in equimolar mixtures of undecane and n-alkylcyclohexanes, the excess molar volumes were found to decrease as the alkyl chain length of the cyclohexane derivative increased. acs.org This suggests that the way the molecules pack together is affected by the size of the alkyl group. acs.org These molecular-level interactions ultimately affect macroscopic fuel properties like density and viscosity. acs.org Understanding these relationships is crucial for designing surrogate fuels that not only match bulk properties but also accurately reflect the molecular interactions that govern combustion processes. acs.org

Chemical Composition Matching in Surrogate Fuels

Combustion Kinetics and Reaction Studies of Alkylcyclohexanes in Fuels

Alkylcyclohexanes are a significant class of compounds found in conventional and alternative fuels, including gasoline, diesel, and jet fuels. osti.gov Their presence, particularly from oil-sand derived feedstocks, is expected to increase. osti.gov Understanding their combustion behavior is crucial for developing accurate chemical kinetic models to predict fuel performance and emissions, such as soot. osti.govmdpi.com

Research into the combustion of alkylcyclohexanes has shown that they are more reactive than their alkylbenzene counterparts of the same size. researchgate.net Studies on the gas-phase oxidation of various alkylcyclohexanes, such as ethylcyclohexane (B155913) and n-butylcyclohexane, in jet-stirred reactors have demonstrated that their reactivity is similar regardless of the size of the alkyl chain. researchgate.net Both exhibit reactivity at low and high temperatures, a characteristic shared with cyclohexane. researchgate.net In contrast, the reactivity of alkylbenzenes increases significantly with the size of the alkyl chain. researchgate.net

Hydrogen abstraction is a key reaction in the combustion of alkylated cycloalkanes. acs.orgnih.gov Theoretical studies on short-chain alkylcyclohexanes like methylcyclohexane (B89554) (MCH) and ethylcyclohexane (ECH) have been conducted to calculate the rate constants for hydrogen abstraction reactions over a wide temperature range (298 to 2000 K). acs.orgnih.gov These studies are vital for improving the precision of chemical kinetic models for the pyrolysis of long-chain cycloalkanes. acs.org The fastest rate of hydrogen abstraction occurs at the tertiary carbon site on the cyclohexane ring. nih.gov

This compound, specifically, is utilized as a key component in surrogate fuel mixtures designed to emulate the combustion behavior of real jet fuels. bts.govnih.gov For instance, a surrogate model for a direct coal liquefaction (DCL)-derived jet fuel was composed of 56% n-pentylcyclohexane, 35% decalin, and 9% n-dodecane by mole fraction. nih.gov Another surrogate for a 50/50 blend of DCL and conventional RP-3 jet fuel contained 49% n-pentylcyclohexane. nih.gov These surrogates are formulated to match the physical properties of the real fuels, such as density, H/C ratio, and molecular composition. nih.gov Kinetic modeling of the pyrolysis of these surrogates helps in understanding the product distributions and reaction pathways at high temperatures. nih.gov

Table 1: Research Findings on Alkylcyclohexane Combustion

| Alkylcyclohexane Studied | Research Focus | Key Findings | References |

|---|---|---|---|

| Ethylcyclohexane, n-Butylcyclohexane | Gas-phase oxidation | Reactivity is similar regardless of alkyl chain size; more reactive than alkylbenzenes. | researchgate.net |

| Methylcyclohexane, Ethylcyclohexane | Kinetics of H-abstractions | Fastest hydrogen abstraction occurs at the tertiary carbon site; data improves kinetic models. | acs.orgnih.gov |

| n-Pentylcyclohexane | Pyrolysis in surrogate jet fuel | Used as a major component in surrogate fuels to mimic real fuel properties and combustion. | nih.gov |

| Cyclohexane | Oxidation in RCM and JSR | Developed detailed chemical kinetic mechanism for low-temperature combustion. | llnl.gov |

| n-Alkylcyclohexanes (general) | Component in surrogate fuels | Important for understanding combustion contributions to properties like density and viscosity. | acs.org |

This compound as a Solvent and Building Block in Organic Synthesis

This compound's utility in organic synthesis is twofold: it serves as a nonpolar solvent and, more significantly, its derivatives are versatile building blocks for constructing complex molecules. solubilityofthings.comsmolecule.com

As a solvent, this compound's hydrocarbon structure renders it predominantly nonpolar and hydrophobic. solubilityofthings.com This makes it compatible with other nonpolar substances and a suitable medium for reactions involving nonpolar reagents. solubilityofthings.comsmolecule.com It readily dissolves in solvents like hexane (B92381), toluene (B28343), and diethyl ether, but has very low solubility in polar solvents such as water. solubilityofthings.com